4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid
Description
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid (TFA) is a hybrid compound comprising a butanoic acid backbone modified with a 2-aminobutoxy substituent and a trifluoroacetic acid moiety. The trifluoroacetic acid likely acts as a counterion, forming a salt with the primary amine group of the aminobutoxy chain, enhancing solubility and stability in pharmaceutical formulations . This compound shares structural features with bioactive molecules, such as γ-aminobutyric acid (GABA) derivatives and sulfur-containing butanoic acids, which are implicated in neurological and metabolic pathways . Its synthesis often involves trifluoroacetic acid-mediated hydrolysis or coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C10H18F3NO5 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
4-(2-aminobutoxy)butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7) |
InChI Key |
MUWLLOQCOZTKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(2-Aminobutoxy)butanoic Acid, Trifluoroacetic Acid Salt
Key Synthetic Steps and Reagents
Preparation of the Aminobutoxybutanoic Acid Core
A typical approach begins with the synthesis of a substituted butanoic acid intermediate, such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, which serves as a precursor for further functionalization. According to Chinese patent CN102320957B, a reliable method involves:
- Reacting 2,4,5-trifluorophenylacetonitrile with ethyl α-bromoacetate and zinc in tetrahydrofuran (THF) to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
- Hydrolyzing this ester with sodium hydroxide solution followed by acidification with dilute hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.
This method boasts advantages such as inexpensive raw materials, minimal acidic waste, and good yield (~70%) with high purity (98%).
Amination and Protection Strategies
The introduction of the amino group and its protection is critical. Boc (tert-butoxycarbonyl) protection is commonly used to safeguard the amine during subsequent reactions. For example, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis involves:
- Oxidative steps using sodium chlorite and sodium hypochlorite in buffered aqueous-organic media.
- pH adjustments and temperature control to optimize reaction completion.
- Isolation by filtration and drying to yield the protected amino acid with high yield (98%).
Deprotection and Salt Formation
The final step to obtain the trifluoroacetic acid salt involves:
- Deprotection of the Boc group using a mixture of dichloromethane and trifluoroacetic acid (TFA).
- Removal of excess TFA by co-evaporation with toluene.
- Dissolution of the deprotected amine TFA salt in dichloromethane, followed by peptide coupling or isolation as needed.
This procedure ensures the formation of the stable trifluoroacetic acid salt of the amino acid, facilitating handling and storage.
Detailed Reaction Conditions and Yields
Analytical Data Supporting Product Identity and Purity
- Nuclear Magnetic Resonance (NMR) data confirm the structure of the 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid intermediate, with characteristic shifts consistent with the trifluorophenyl and keto groups.
- High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and purity, particularly during oxidative steps and final purification.
- The trifluoroacetic acid salt form is confirmed by characteristic signals in proton NMR and by mass spectrometry in peptide coupling studies.
Comparative Notes and Industrial Relevance
- The method described in patents CN102320957A/B offers a cost-effective and scalable approach suitable for industrial production due to readily available reagents and minimized waste generation.
- The Boc protection and subsequent deprotection with TFA are standard, reliable protocols widely used in peptide and amino acid chemistry, ensuring compatibility with further synthetic elaborations.
- Large-scale asymmetric synthesis methods for related trifluorinated amino acids have been developed using chiral auxiliaries and nickel complexes, highlighting the potential for enantioselective synthesis if required.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, while the trifluoroacetic acid group can influence the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Butanoic Acid Derivatives
Pharmacological and Metabolic Pathways
- Anticonvulsant Activity: Schiff bases of GABA, such as 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanoic acid, exhibit direct GABA mimetic effects by displacing GABA from membrane binding sites and blocking bicuculline-induced convulsions .
- Metabolic Conversion: HMB is stereospecifically converted to L-methionine via mitochondrial D-2-hydroxy acid dehydrogenase in chicks, highlighting its role in protein synthesis .
Chemical Reactivity and Stability
- Ketonization: Butanoic acid derivatives like pentanoic and hexanoic acids undergo ketonization over ceria-zirconia catalysts to form coupling products . The 2-aminobutoxy substituent in 4-(2-Aminobutoxy)butanoic acid, TFA may sterically hinder such reactions, altering its degradation profile.
- Solubility and Formulation: The trifluoroacetic acid counterion enhances aqueous solubility, a critical advantage over non-ionized analogues like PTBA, which require HDAC inhibitory activity for renal applications .
Biological Activity
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an amino butoxy group and a trifluoroacetic acid moiety. This configuration may influence its interaction with biological targets, enhancing its efficacy in specific applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer and neurodegenerative diseases. The following sections detail specific findings regarding its activity.
- Inhibition of Cell Viability : Studies have shown that 4-(2-Aminobutoxy)butanoic acid can inhibit the viability of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and interference with cellular signaling networks.
- Protein Interaction : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, leading to altered cellular outcomes.
Case Studies
Several case studies have documented the effects of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with 4-(2-Aminobutoxy)butanoic acid resulted in significant decreases in cell proliferation in breast cancer cell lines. The IC50 values ranged from 0.5 to 1.5 μM depending on the specific cell line used.
- Neuroprotective Effects : Research has also indicated potential neuroprotective effects in models of neurodegeneration, suggesting that this compound might mitigate oxidative stress and inflammation in neuronal cells.
Data Tables
The following table summarizes key findings related to the biological activity of 4-(2-Aminobutoxy)butanoic acid:
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
- Cell Cycle Arrest : Flow cytometry analysis revealed that cells treated with 4-(2-Aminobutoxy)butanoic acid exhibited significant accumulation in the G1 phase, suggesting an arrest in cell cycle progression.
- Signaling Pathway Modulation : The compound was found to inhibit key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid salt?
Answer:
The compound is typically synthesized via nucleophilic substitution, where 2-aminobutanol reacts with a butanoic acid derivative (e.g., activated ester or halide). Trifluoroacetic acid (TFA) is introduced during salt formation or as a deprotecting agent in peptide synthesis. For example, TFA is used to cleave tert-butoxycarbonyl (Boc) protecting groups from amine functionalities. Purification often involves recrystallization or reversed-phase HPLC to isolate the TFA salt form .
Basic: How is the purity of this compound determined in research settings?
Answer:
Purity is assessed using:
- HPLC-UV/Vis : To quantify impurities (e.g., unreacted starting materials).
- NMR spectroscopy : 1H/13C NMR confirms backbone structure, while 19F NMR verifies TFA presence.
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Purity thresholds ≥95% are standard for research-grade material .
Advanced: What challenges arise in stereochemical analysis of 4-(2-Aminobutoxy)butanoic acid derivatives?
Answer:
Racemization during synthesis (e.g., under acidic conditions with TFA) complicates stereochemical integrity. Solutions include:
- Chiral HPLC : Separates enantiomers using cellulose- or amylose-based columns.
- Circular Dichroism (CD) : Detects optical activity in chiral centers.
- Low-temperature synthesis : Minimizes thermal racemization risks .
Advanced: How do reaction conditions affect coupling efficiency in peptide synthesis?
Answer:
Coupling efficiency depends on:
- pH : Neutral to slightly acidic conditions prevent premature deprotonation of the amine.
- Coupling agents : HATU or DIC improves activation of carboxyl groups.
- TFA concentration : Excess TFA during deprotection can protonate amines, reducing reactivity. Monitor via LC-MS to optimize yields .
Basic: What are the primary applications in chemical research?
Answer:
- Peptide mimetics : Acts as a flexible linker due to its ether and carboxylic acid groups.
- Bioconjugation : Facilitates covalent attachment of biomolecules via amine-reactive chemistry.
- Solubility enhancement : The TFA salt improves aqueous solubility for in vitro assays .
Advanced: How to resolve conflicting data on compound stability under varying pH?
Answer:
- Accelerated degradation studies : Expose the compound to pH 1–13 at elevated temperatures (40–60°C).
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed ether bonds or decarboxylation).
- Buffer optimization : Use phosphate or acetate buffers to stabilize labile groups during storage .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- 1H/13C NMR : Assign peaks to butoxy, amine, and carboxylic acid moieties.
- IR spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹).
- 19F NMR : Unique -CF₃ signal at ~-75 ppm confirms TFA counterion .
Advanced: What strategies mitigate side reactions during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
